molecular formula C16H20N4O5 B2825550 Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate CAS No. 899998-39-1

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate

Cat. No.: B2825550
CAS No.: 899998-39-1
M. Wt: 348.359
InChI Key: XGTNUXXEVFLKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound features a unique structure combining a purine ring system with an oxazole moiety, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Purine Ring: The purine ring can be synthesized through a condensation reaction involving a suitable amine and a formamide derivative under acidic conditions.

    Introduction of the Oxazole Moiety: The oxazole ring is introduced via a cyclization reaction, often involving a carboxylic acid derivative and an amine in the presence of a dehydrating agent.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of purine metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate can be compared with other purine derivatives, such as:

    Allopurinol: Used as a medication to decrease high blood uric acid levels.

    Acyclovir: An antiviral medication used primarily for the treatment of herpes simplex virus infections.

    Theophylline: Used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Uniqueness

The uniqueness of this compound lies in its combined purine and oxazole structure, which imparts distinct chemical and biological properties not found in simpler purine derivatives. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-(7-tert-butyl-4-methyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c1-6-24-10(21)8-20-13(22)11-12(18(5)15(20)23)17-14-19(11)7-9(25-14)16(2,3)4/h7H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTNUXXEVFLKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.